molecular formula C15H17BrN2O2 B3106955 N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide CAS No. 1609396-05-5

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B3106955
CAS No.: 1609396-05-5
M. Wt: 337.21
InChI Key: DHEHAHHNXGATIF-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is a chemical compound with the molecular formula C15H16N2O2·HBr. This compound is known for its unique structure, which includes a nitrobenzyl group attached to a phenylethanamine backbone. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves a multi-step process. One common method includes the nitration of benzylamine to introduce the nitro group, followed by a reaction with phenylethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized aromatic compounds .

Scientific Research Applications

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrobenzyl)-2-propanamine hydrobromide
  • N-(3-nitrobenzyl)cycloheptanamine hydrobromide

Uniqueness

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13;/h1-8,11,16H,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEHAHHNXGATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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